molecular formula C22H34N4O3 B5668961 9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5668961
M. Wt: 402.5 g/mol
InChI Key: PKMUEZFULQKUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the broader class of spiro compounds, specifically diazaspiro[5.5]undecane derivatives, which have garnered attention for their diverse pharmacological activities and applications in medicinal chemistry. This analysis focuses on the synthesis, molecular and chemical properties, excluding its applications, dosage, and side effects.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves Michael addition reactions, efficient cyclization processes, and other strategic organic transformations. For instance, Yang et al. described a divergent synthesis route for diazaspiro[5.5]undecane derivatives, highlighting the key steps involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing a methodology that could potentially be adapted for the synthesis of the compound (Yang et al., 2008).

Molecular Structure Analysis

Spiro compounds' molecular structure, particularly those containing the diazaspiro[5.5]undecane moiety, is characterized by their cyclic skeletons that incorporate nitrogen atoms. This structural feature contributes to the compound's unique chemical behaviors and physical properties. Zeng et al. provided insights into the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative, offering a perspective on how these factors might be investigated for our compound of interest (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, influenced by the functional groups attached to the spiro framework. These reactions can modify the compound's chemical properties, potentially enhancing its activity or altering its solubility. The work by Islam et al. on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives underscores the importance of base-promoted reactions for constructing spiro-heterocyclic structures (Islam et al., 2017).

properties

IUPAC Name

9-[4-(2-methylimidazol-1-yl)butanoyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-18-23-10-14-24(18)11-2-5-20(27)25-12-8-22(9-13-25)7-6-21(28)26(17-22)16-19-4-3-15-29-19/h10,14,19H,2-9,11-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMUEZFULQKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.